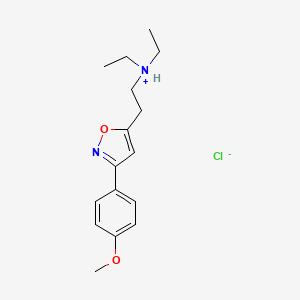
8-Bromoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 8-bromoquinoline-3-carboxylic acid as a precursor, which is then converted to the carboxamide through an amidation reaction .
Industrial Production Methods: Industrial production of 8-Bromoquinoline-3-carboxamide may involve large-scale bromination and amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives .
Scientific Research Applications
8-Bromoquinoline-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 8-Bromoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline-3-carboxamide derivatives have been shown to modulate immune responses by interacting with receptors on immune cells, leading to altered signaling pathways and cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Quinoline-3-carboxamide: A closely related compound with similar structural features but lacking the bromine atom.
8-Bromoquinoline-3-carboxylic acid: The precursor to 8-Bromoquinoline-3-carboxamide, differing only by the presence of a carboxylic acid group instead of a carboxamide group.
Laquinimod: Another quinoline-3-carboxamide derivative with immunomodulatory properties.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables its use in a wide range of applications, from synthetic chemistry to therapeutic research.
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
8-bromoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-6-4-7(10(12)14)5-13-9(6)8/h1-5H,(H2,12,14) |
InChI Key |
LJZUAMQGPLQPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)

![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13739471.png)








